N-[4-(2-Pyridinyl)benzoyl]glycine
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Overview
Description
N-[4-(2-Pyridinyl)benzoyl]glycine is a biochemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyridine ring attached to a benzoyl group and a glycine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine typically involves the reaction of 4-(2-pyridinyl)benzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Pyridinyl)benzoyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring or the benzoyl group.
Reduction: Reduced forms of the compound with hydrogenated pyridine or benzoyl groups.
Substitution: Substituted derivatives with new functional groups attached to the pyridine or benzoyl rings.
Scientific Research Applications
N-[4-(2-Pyridinyl)benzoyl]glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
N-[4-(2-Pyridinyl)benzoyl]alanine: Similar structure but with an alanine moiety instead of glycine.
N-[4-(2-Pyridinyl)benzoyl]serine: Contains a serine moiety, offering different reactivity and properties.
N-[4-(2-Pyridinyl)benzoyl]valine: Features a valine moiety, which affects its biological activity and applications.
Uniqueness
N-[4-(2-Pyridinyl)benzoyl]glycine is unique due to its specific combination of a pyridine ring, benzoyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
1391051-80-1 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18) |
InChI Key |
AGXRTZITFWDMAD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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